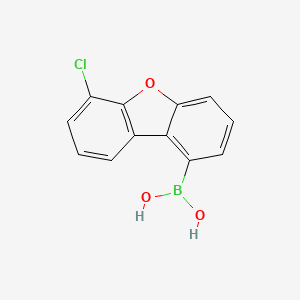
B-(6-Chloro-1-dibenzofuranyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(6-Chloro-1-dibenzofuranyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of chemistry and materials science. This compound is characterized by the presence of a boronic acid group attached to a dibenzofuran ring system, which is further substituted with a chlorine atom at the 6-position. The molecular formula of this compound is C12H8BClO3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Chloro-1-dibenzofuranyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Aryl halide: 6-Chlorodibenzofuran
Organoboron compound: Boronic acid derivative
Catalyst: Palladium(II) acetate or similar palladium complexes
Base: Potassium carbonate or similar bases
Solvent: Tetrahydrofuran (THF) or similar solvents
Temperature: Typically around 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: B-(6-Chloro-1-dibenzofuranyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura coupling: Forms carbon–carbon bonds with aryl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid group to a borane derivative.
Substitution: Substitutes the chlorine atom with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or similar oxidizing agents.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura coupling: Biaryl compounds.
Oxidation: Hydroxylated dibenzofuran derivatives.
Reduction: Borane derivatives.
Substitution: Functionalized dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
B-(6-Chloro-1-dibenzofuranyl)boronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of B-(6-Chloro-1-dibenzofuranyl)boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The key steps in this mechanism include:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran-4-boronic acid: Another boronic acid derivative with a similar structure but different substitution pattern.
B-(4-Chloro-1-dibenzofuranyl)boronic acid: Similar compound with the chlorine atom at the 4-position.
Uniqueness: B-(6-Chloro-1-dibenzofuranyl)boronic acid is unique due to the specific positioning of the chlorine atom at the 6-position, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can lead to different electronic and steric effects compared to other similar compounds, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C12H8BClO3 |
|---|---|
Molekulargewicht |
246.45 g/mol |
IUPAC-Name |
(6-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-9-5-1-3-7-11-8(13(15)16)4-2-6-10(11)17-12(7)9/h1-6,15-16H |
InChI-Schlüssel |
VMMKRPAIEUHFDN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C3=C(C(=CC=C3)Cl)OC2=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















